molecular formula C12H8N4O2 B8310870 2-(4-nitrophenyl)-2H-benzo[d][1,2,3]triazole

2-(4-nitrophenyl)-2H-benzo[d][1,2,3]triazole

Cat. No. B8310870
M. Wt: 240.22 g/mol
InChI Key: BHIIVBRJQQTUJR-UHFFFAOYSA-N
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Patent
US09382424B2

Procedure details

A similar two-step procedure as that of Intermediate A was applied to give 2-(4-nitrophenyl)-2H-benzo[d][1,2,3]triazole (16% yield) in the first step and 4,7-dibromo-2-(4-nitrophenyl)-2H-benzo[d][1,2,3]triazole (Intermediate C, 75%) in the second step. 1H NMR (400 MHz, CDCl3): δ 8.65 (m, 2H, 4-nitrophenyl), 8.44 (m, 2H, 4-nitrophenyl), 7.54 (s, 2H, benzotriazole).
Name
4,7-dibromo-2-(4-nitrophenyl)-2H-benzo[d][1,2,3]triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C2C(=NN(C3C=CN=CC=3)N=2)C(Br)=CC=1.Br[C:19]1[C:27]2[C:23](=[N:24][N:25]([C:28]3[CH:33]=[CH:32][C:31]([N+:34]([O-:36])=[O:35])=[CH:30][CH:29]=3)[N:26]=2)[C:22](Br)=[CH:21][CH:20]=1>>[N+:34]([C:31]1[CH:32]=[CH:33][C:28]([N:25]2[N:26]=[C:27]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]3=[N:24]2)=[CH:29][CH:30]=1)([O-:36])=[O:35]

Inputs

Step One
Name
4,7-dibromo-2-(4-nitrophenyl)-2H-benzo[d][1,2,3]triazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C2=NN(N=C21)C2=CC=C(C=C2)[N+](=O)[O-])Br
Name
Intermediate C
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C2=NN(N=C21)C2=CC=C(C=C2)[N+](=O)[O-])Br
Step Two
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C2=NN(N=C21)C2=CC=NC=C2)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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